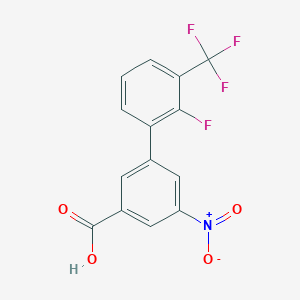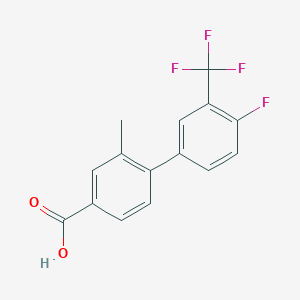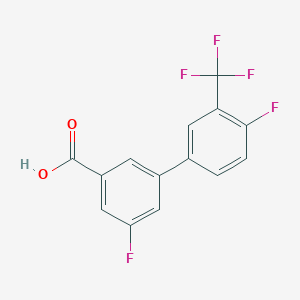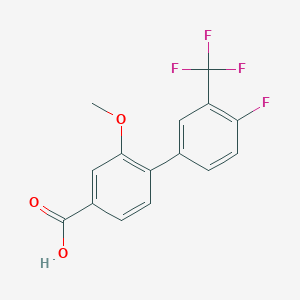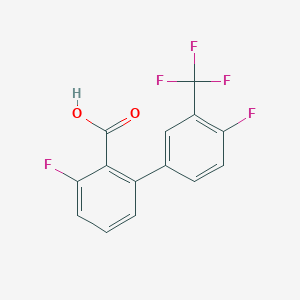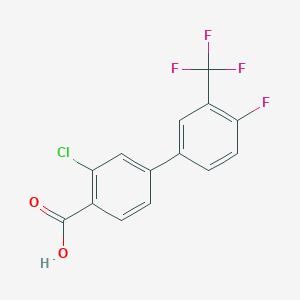
2-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, abbreviated as 2-F3TMB, is a synthetic organic compound used in scientific research. It is a type of carboxylic acid, a compound that contains the carboxyl functional group (-COOH). 2-F3TMB is used in a variety of research applications, including as a catalyst in chemical reactions, as a ligand in coordination chemistry, and as a research tool to study the effects of fluorinated compounds on biological systems.
科学的研究の応用
2-F3TMB is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of other organic molecules, such as polymers and organic dyes. It has also been used as a ligand in coordination chemistry, where it can bind to metal ions to form complexes. In addition, 2-F3TMB has been used as a research tool to study the effects of fluorinated compounds on biological systems.
作用機序
2-F3TMB is a fluorinated compound, and its mechanism of action is related to its ability to interact with biological molecules. Fluorinated compounds can interact with proteins, lipids, and other molecules in the cell, and can affect their function. For example, fluorinated compounds can affect the activity of enzymes, which are proteins that catalyze biochemical reactions in the cell. In addition, fluorinated compounds can interact with cell membranes, and can affect the movement of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-F3TMB have been studied in a variety of systems. In cell culture studies, 2-F3TMB has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In animal studies, 2-F3TMB has been found to reduce inflammation and to have anti-tumor effects. In addition, 2-F3TMB has been found to have antioxidant and anti-aging effects.
実験室実験の利点と制限
2-F3TMB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. In addition, it is stable and can be stored for long periods of time. However, 2-F3TMB is a relatively new compound and there is limited information available about its effects on biological systems, so it is important to use caution when using it in experiments.
将来の方向性
The potential applications of 2-F3TMB are still being explored. One future direction is to study its effects on other biological systems, such as plants, fungi, and bacteria. In addition, 2-F3TMB could be used as a drug delivery system, as it has been shown to be able to penetrate cell membranes. Finally, 2-F3TMB could be used in combination with other compounds to create new drugs or therapies.
合成法
2-F3TMB is synthesized through a multistep process. The synthesis begins with the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with 5-methoxybenzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and produces 2-F3TMB as the main product. The reaction can be optimized by varying the reaction temperature, the amount of catalyst, and the reaction time.
特性
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-9-3-4-10(11(7-9)14(20)21)8-2-5-13(16)12(6-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIOKVQPMVDFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691858 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261898-99-0 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

